molecular formula C21H28ClN5O2S B2454065 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1331192-78-9

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride

Cat. No. B2454065
CAS RN: 1331192-78-9
M. Wt: 450
InChI Key: RLVYRUXBSSGRND-UHFFFAOYSA-N
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Description

“N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride” is a chemical compound that belongs to the class of thiazole derivatives . Thiazoles are important heterocyclic compounds exhibiting diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of similar thiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

Thiazole is a five-membered heterocyclic compound, which contains sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions of thiazole derivatives are influenced by the substituents on the thiazole ring. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthetic Methodologies

Research into synthetic methodologies of related compounds has led to the development of novel chemical reactions and the exploration of reaction mechanisms. For example, Ledenyova et al. (2018) described an unexpected reaction involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, demonstrating the ANRORC rearrangement mechanism. This highlights the complexity of synthetic chemistry in creating novel compounds with potential applications in material science or as intermediates for further chemical transformations Ledenyova et al., 2018.

Biological Activities

The search for new compounds with biological activities is a significant area of research. Ohkubo et al. (1995) synthesized various 2-aminothiazoles and 2-thiazolecarboxamides, identifying compounds with potent anti-anoxic (AA) activity. This indicates the potential of thiazole derivatives in developing treatments for conditions related to oxygen deprivation in tissues Ohkubo et al., 1995.

Antimicrobial and Antifungal Agents

The development of antimicrobial and antifungal agents is a critical research area due to the rising challenge of drug-resistant pathogens. Basavarajaiah and Mruthyunjayaswamy (2008) investigated substituted-thiazole-2-semicarbazides, leading to compounds with notable antimicrobial activity. Such studies are essential for the ongoing fight against infectious diseases and highlight the potential of thiazole derivatives in developing new antimicrobial agents Basavarajaiah & Mruthyunjayaswamy, 2008.

properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2S.ClH/c1-4-25-8-7-17(23-25)20(27)26(10-9-24-11-13-28-14-12-24)21-22-18-15(2)5-6-16(3)19(18)29-21;/h5-8H,4,9-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVYRUXBSSGRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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